6-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

6-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Catalog Number: EVT-4980941
CAS Number:
Molecular Formula: C16H10BrClN4OS
Molecular Weight: 421.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole

Compound Description: This compound is a novel cytotoxic agent designed and synthesized for its potential anti-cancer properties. It has been characterized using various spectroscopic techniques and its crystal structure determined by synchrotron X-ray powder diffraction. []

3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-chlorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole

Compound Description: Similar to the previous compound, this is another novel cytotoxic agent designed and synthesized for potential anti-cancer activity. It is considered isostructural to 3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole, as determined by synchrotron X-ray powder diffraction. []

6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole

Compound Description: This compound has been synthesized and characterized using various spectroscopic techniques, including X-ray crystal structure analysis. Its crystal structure revealed inter-molecular hydrogen bonding. []

6-(4-chlorophenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazole

Compound Description: The crystal structure of this compound has been determined using X-ray crystallography, providing insights into its molecular geometry and packing arrangement. []

3-para tolyl-6-(4'-methyl-biphenyl-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Compound Description: This compound has been synthesized and its structure elucidated through X-ray crystallography. The crystallographic data revealed that the condensed 1,2,4-triazolothiadiazole ring in this compound is planar and indicated electron delocalization within the triazole ring system. []

3-(4-methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadizole

Compound Description: This compound is part of a series of thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles synthesized and evaluated for their potential fungicide activity. This specific compound was found to have potential wide-spectrum fungicide activity and its crystal structure has been determined by X-ray diffraction crystallography. []

Relevance: This compound, though sharing the central [, , ]triazolo[3,4-b][1,3,4]thiadiazole ring system with 6-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, incorporates an additional thiadiazole ring (4-methyl-1,2,3-thiadiazolyl) at the 3-position. This distinguishes it from the target compound, which features a 2-chlorophenyl group at the 3-position. Additionally, the 6-position substituent in this related compound is a 4-methylphenyl group, contrasting with the (4-bromophenoxy)methyl group in the target compound.

3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadizole

Compound Description: This compound represents a novel fungicide candidate with promising wide-spectrum activity against various fungi. Its mode of action was investigated through iTRAQ analysis, revealing its inhibitory effect on pyruvate kinase activity in the glycolytic pathway. [, ]

4-Bromobenzoic acid–6-(4-bromophenyl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (1/1)

Compound Description: This entry refers to a co-crystal composed of two distinct molecules in a 1:1 ratio: 4-bromobenzoic acid and 6-(4-bromophenyl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole. The crystal structure analysis revealed various intermolecular interactions, including hydrogen bonding and π-π stacking. []

Relevance: The 6-(4-bromophenyl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole molecule within this co-crystal shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole ring system with 6-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Notably, both compounds feature a bromophenyl substituent on the thiadiazole ring, although the position of the bromine atom differs. This related compound has a 4-bromophenyl group, while the target compound has a 4-bromophenoxymethyl group at the 6-position. Additionally, the presence of a methyl group at the 3-position in this related compound contrasts with the 2-chlorophenyl group found in 6-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

3-methyl-6-R-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazoles

Compound Description: This entry represents a series of 10 novel 3-methyl-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives synthesized and characterized using various spectroscopic techniques, including NMR, LC-MS, and elemental analysis. The specific "R" substituents for each of these 10 derivatives are not specified in the provided abstract. []

6-substituted-3-[1-(1H-benzotriazole)methyl]-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles

Compound Description: This entry describes a series of fused heterocycles synthesized from benzotriazole derivatives. The compounds were characterized using elemental analysis, IR, and NMR spectroscopy. The specific substituents at the 6-position are not disclosed in the abstract. []

6-(2-chlorophenyl)-3-[(naphthalen-2-yloxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Compound Description: This compound is a triazolo-thiadiazole derivative synthesized from 2-naphthoxyacetic acid and found to exhibit anti-inflammatory activity comparable to the standard drug naproxen. It also demonstrated reduced ulcerogenic potential and was further evaluated for hepatotoxicity and histopathological characteristics. []

6(2,4-dichlorophenyl)3-[(naphthalene-2-yloxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Compound Description: This compound is another triazolo-thiadiazole derivative that exhibits notable anti-inflammatory activity comparable to naproxen, with reduced ulcerogenic potential. It has undergone evaluations for hepatotoxicity and histopathological characteristics. []

2,3-Dihydro-2-(6-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)phthalazine-1,4-diones

Compound Description: This entry represents a series of substituted 2,3-dihydro-2-(6-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)phthalazine-1,4-diones synthesized through a novel one-pot multicomponent reaction. []

Relevance: While these compounds share the triazole ring system with 6-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, they belong to a different heterocyclic class. Instead of a thiadiazole ring, these compounds incorporate a thiadiazine ring, forming a [, , ]triazolo[3,4-b][1,3,4]thiadiazine core. They also possess a distinct substitution pattern compared to the target compound.

3-[3-(N′-Benzylidene-hydrazino)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-4-hydroxy-6-methyl-pyran-2-ones

Compound Description: This entry refers to a series of substituted 3-[3-(N′-benzylidene-hydrazino)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-4-hydroxy-6-methyl-pyran-2-ones synthesized through a novel one-pot, three-component reaction. []

Relevance: Similar to the previous series, these compounds also belong to the [, , ]triazolo[3,4-b][1,3,4]thiadiazine class due to the presence of a thiadiazine ring instead of a thiadiazole ring as in 6-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Additionally, they differ in their substitution pattern and overall structure compared to the target compound.

3-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole

Compound Description: This compound is another member of a series of triazolothiadiazoles designed and synthesized for potential cytotoxic activity. Its structure has been elucidated using X-ray powder diffraction data and further optimized using density functional theory (DFT) calculations. []

6-(1-Adamantyl)-3-(2-chlorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Compound Description: The crystal structure of this compound has been determined using X-ray crystallography, revealing a disordered adamantane group and π-π stacking interactions between the chlorophenyl rings. []

3-{[(1H-Indol-4-yl)oxy]methyl}-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives

Compound Description: This entry refers to a series of 3-{[(1H-indol-4-yl)oxy]methyl}-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives synthesized and characterized using IR and 1H NMR spectroscopy. These compounds were further evaluated for their antioxidant activity. []

Relevance: These compounds share the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with 6-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. While they have a phenyl group at the 6-position, similar to the target compound's (4-bromophenoxy)methyl group, they differ significantly in the substituent at the 3-position. This series features a [(1H-indol-4-yl)oxy]methyl group at the 3-position, which is distinct from the 2-chlorophenyl group present in the target compound.

7-((6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-3-yl)methyl)theophyllines

Compound Description: This entry represents a series of theophylline-containing 4-amino-1,2,4-triazole-3-thiol derivatives designed and synthesized as potential bioactive agents. These compounds were characterized using elemental analysis, 1H NMR, IR spectroscopy, and chromatography-mass spectrometry. Their potential biological activities, particularly antifungal activity, were assessed through in silico molecular docking studies. []

7-((6-(2-bromo-5-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl)theophylline

Compound Description: This compound is a specific derivative from the 7-((6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-3-yl)methyl)theophyllines series, characterized by a 2-bromo-5-methoxyphenyl substituent on the thiadiazole ring. It exhibited promising antifungal potential in in silico studies, particularly against lanosterol 14α-demethylase. []

6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid and its salts

Compound Description: This entry refers to a series of organic and inorganic salts derived from 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid. The parent acid and its salts were synthesized and characterized using various techniques, including 1H NMR spectroscopy, elemental analysis, and high-performance liquid chromatography-mass spectrometry. Their physicochemical and pharmacokinetic properties were assessed using ADME (absorption, distribution, metabolism, and excretion) analysis. []

6-(4-Pyridyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Compound Description: The crystal structure of this compound has been elucidated using X-ray crystallography, revealing intramolecular hydrogen bonds and π-π interactions. []

6-(2-Chloro­phen­yl)-3-(4-ethoxy­phen­yl)-1,2,4-triazolo[3,4-b][1,3,4]thia­diazole

Compound Description: The crystal structure of this compound has been determined, indicating a planar central heterocyclic system and specific bond lengths suggestive of delocalization within the structure. []

Dichloridobis(methanol‐κO)bis(6‐methyl‐3‐phenyl‐1,2,4‐triazolo[3,4‐b][1,3,4]thiadiazole‐κN1)cadmium(II)

Compound Description: This compound is a cadmium(II) complex incorporating two 6-methyl-3-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole ligands, two chloride ligands, and two coordinated methanol molecules. The complex exhibits a distorted octahedral coordination geometry around the central cadmium ion. []

3,6-Bis(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Compound Description: This compound, featuring two thiadiazole rings attached to the central triazolothiadiazole core, has been synthesized and structurally characterized using X-ray crystallography. The crystallographic analysis revealed the planar nature of the rings within the molecule and highlighted intermolecular hydrogen bonding. []

Relevance: This compound, while sharing the central [, , ]triazolo[3,4-b][1,3,4]thiadiazole ring system with 6-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, exhibits a distinct structural feature: the presence of two additional 4-methyl-1,2,3-thiadiazol-5-yl groups attached to the core. This sets it apart from the target compound, which features a 2-chlorophenyl group at the 3-position and a (4-bromophenoxy)methyl group at the 6-position.

6-substituted-aryl-3-(4′-mcthyl quinolinyl-2-oxymethyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazolcs

Compound Description: This entry refers to a series of 6-substituted-aryl-3-(4′-mcthyl quinolinyl-2-oxymethyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazolcs (2a-j) synthesized through microwave-assisted condensation reactions. The rapid reaction rates and high yields highlight the efficiency of this method. []

3-Methyl-6-trichloromethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Compound Description: The crystal structure of this compound has been determined, revealing short intermolecular S⋯N contacts and π–π interactions within the crystal packing. []

6‐(4‐Chloro­phen­yl)‐3‐(2‐ethoxy­phen­yl)‐7H‐1,2,4‐triazolo[3,4‐b][1,3,4]thia­diazine

Compound Description: This compound, synthesized from 4-amino-3-(2-ethoxy­phen­yl)-5-mercapto-1,2,4-triazole and 2-bromo-4′-chloro­acetophenone, incorporates a thiadiazine ring, as indicated by its name. []

Properties

Product Name

6-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

IUPAC Name

6-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C16H10BrClN4OS

Molecular Weight

421.7 g/mol

InChI

InChI=1S/C16H10BrClN4OS/c17-10-5-7-11(8-6-10)23-9-14-21-22-15(19-20-16(22)24-14)12-3-1-2-4-13(12)18/h1-8H,9H2

InChI Key

RQMMTUXGCGTMLP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.